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7-Bromo-2,3-dihydrofuro[2,3-b]quinoline

Cat. No.: B13726631
CAS No.: 1031929-47-1
M. Wt: 250.09 g/mol
InChI Key: QXFSLQWFIWBCKD-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Chemical and Biological Sciences

Fused heterocyclic systems are complex molecular structures where two or more rings share atoms. nih.govjneonatalsurg.com These arrangements are prevalent in nature and form the backbone of many pharmaceuticals and bioactive natural products. nih.gov The fusion of different rings, such as the nitrogen-containing quinoline (B57606) and the oxygen-containing furan (B31954) ring in the furo[2,3-b]quinoline (B11916999) system, creates rigid, planar structures with distinct electronic properties and enhanced chemical stability. researchgate.net

The presence of multiple heteroatoms (like nitrogen and oxygen) introduces unique reactivity and allows for specific, high-affinity interactions with biological targets such as enzymes and receptors. nih.govresearchgate.net This makes fused heterocycles "privileged structures" in drug discovery, meaning they are capable of binding to multiple targets with high potency. sapub.org Consequently, these systems are investigated for a wide spectrum of therapeutic applications, including anticancer, antibacterial, antiviral, and anti-inflammatory roles. jneonatalsurg.com

Overview of the Furo[2,3-b]quinoline Framework in Contemporary Research

The furo[2,3-b]quinoline framework is a significant scaffold that has been the subject of extensive research due to its wide range of biological properties. nih.gov Derivatives of this structure have been synthesized and evaluated for numerous potential therapeutic uses.

One of the most prominent areas of investigation is oncology. Numerous studies have demonstrated the cytotoxic activity of furo[2,3-b]quinoline derivatives against various human cancer cell lines. nih.govnih.gov For instance, certain derivatives have shown potent antiproliferative activity against breast cancer cells (MCF-7 and MDA-MB-231) and have been studied as potential inhibitors of topoisomerase II, an important enzyme in cell division. nih.gov Research has also highlighted their efficacy against other cancer cell lines, including colon (HCT-116), bone (U2OS), and lung (A549) cancer. nih.gov

Beyond cancer, the scaffold is explored for other medicinal applications. Some derivatives have been synthesized and evaluated for anti-inflammatory activities, while others have been investigated as potential agents for treating Alzheimer's disease by targeting enzymes like butyrylcholinesterase (BuChE). mdpi.com The versatility of the furo[2,3-b]quinoline core allows chemists to modify its structure at various positions to fine-tune its biological activity and selectivity, making it a continuing focus of drug design and development programs. nih.govnih.gov

The table below summarizes findings from studies on various furo[2,3-b]quinoline derivatives, illustrating the research interest in this chemical class.

Derivative Class Target/Application Area Key Findings
4-Anilinofuro[2,3-b]quinolinesAnticancer (Breast Cancer)Showed significant cytotoxic activity against MCF-7 and MDA-MB-231 cell lines; less toxic to normal breast cells. nih.gov
6-Substituted Furo[2,3-b]quinolinesAnticancer (Various)Introduction of benzyl (B1604629) ether and benzenesulfonate (B1194179) groups significantly improved cytotoxicity against HCT-116, MCF-7, U2OS, and A549 cell lines. nih.gov
FuranotacrinesNeurodegenerative DiseaseDerivatives showed good and highly selective inhibition of butyrylcholinesterase (BuChE), a target in Alzheimer's disease treatment. mdpi.com
4-Phenoxyfuro[2,3-b]quinolinesAnti-inflammatoryInvestigated for inhibitory effects on the activation of mast cells, neutrophils, and macrophages. mdpi.com

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8BrNO B13726631 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline CAS No. 1031929-47-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1031929-47-1

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

7-bromo-2,3-dihydrofuro[2,3-b]quinoline

InChI

InChI=1S/C11H8BrNO/c12-9-2-1-7-5-8-3-4-14-11(8)13-10(7)6-9/h1-2,5-6H,3-4H2

InChI Key

QXFSLQWFIWBCKD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C3C=CC(=CC3=N2)Br

Origin of Product

United States

Synthetic Methodologies for 7 Bromo 2,3 Dihydrofuro 2,3 B Quinoline and Its Analogs

Conventional Multistep Synthetic Routes to Dihydrofuro[2,3-b]quinolines

Conventional methods for the synthesis of dihydrofuro[2,3-b]quinolines often involve the construction of the quinoline (B57606) ring system followed by the formation of the dihydrofuran ring, or vice versa. These multistep routes provide a reliable, albeit sometimes lengthy, pathway to the target molecules.

Friedländer-Type Cyclocondensation Approaches

The Friedländer annulation is a widely used and straightforward method for synthesizing quinolines. nih.govwikipedia.orgjk-sci.com It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.org For the synthesis of the 2,3-dihydrofuro[2,3-b]quinoline core, a plausible approach involves the reaction of a substituted 2-aminobenzaldehyde with dihydrofuran-3(2H)-one.

To obtain the 7-bromo derivative, one could start with a pre-brominated aromatic amine. For instance, the reaction of 2-amino-4-bromobenzaldehyde with dihydrofuran-3(2H)-one under acidic or basic conditions would be expected to yield 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline. The reaction mechanism typically proceeds through an initial aldol-type condensation followed by cyclization and dehydration. wikipedia.org

Table 1: Examples of Friedländer-Type Cyclocondensation for Dihydrofuro[2,3-b]quinoline Analogs

2-Aminoaryl Carbonyl Methylene (B1212753) Component Catalyst Conditions Product Yield (%)
2-Aminobenzaldehyde Dihydrofuran-3(2H)-one p-TsOH Toluene, reflux 2,3-Dihydrofuro[2,3-b]quinoline 75
2-Amino-4-bromobenzaldehyde Dihydrofuran-3(2H)-one KOH Ethanol, reflux This compound 68

Note: The data in this table is illustrative and based on typical yields for Friedländer reactions.

Ring-Closing Strategies

Ring-closing strategies, particularly Ring-Closing Metathesis (RCM), offer a powerful alternative for constructing the dihydrofuran ring. wikipedia.org RCM utilizes transition metal catalysts, most commonly ruthenium-based Grubbs' catalysts, to form cyclic alkenes from diene precursors. organic-chemistry.org

A potential synthetic route to this compound using RCM could begin with a 7-bromo-2-chloroquinoline. This precursor can be reacted with an appropriate di-alkenyl alcohol, such as but-3-en-1-ol, to introduce the necessary appendages for metathesis. The subsequent RCM reaction would then form the dihydrofuran ring. This method is valued for its functional group tolerance and its ability to form five- to seven-membered rings efficiently. wikipedia.org

Table 2: Catalysts and Conditions for a Proposed RCM Approach

Substrate Catalyst Catalyst Loading (mol%) Solvent Temperature (°C) Product
2-(But-3-enyloxy)-3-vinyl-7-bromoquinoline Grubbs' 1st Gen. 5-10 Toluene 80 This compound
2-(But-3-enyloxy)-3-vinyl-7-bromoquinoline Grubbs' 2nd Gen. 2-5 Dichloromethane 40 This compound

Note: This table presents a hypothetical RCM strategy for the target molecule.

Expedited and Green Chemistry Protocols

In recent years, there has been a significant shift towards developing more efficient and environmentally friendly synthetic methods. Microwave-assisted organic synthesis (MAOS) and solvent-free reaction conditions are at the forefront of these "green chemistry" initiatives.

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave irradiation has been shown to dramatically accelerate a wide range of organic reactions, including the synthesis of quinolines. nih.govresearchgate.net In the context of the Friedländer synthesis of this compound, employing microwave heating can lead to a significant reduction in reaction times, often from hours to minutes, and can also result in improved yields. nih.gov The use of acetic acid as both a solvent and a catalyst under microwave irradiation at elevated temperatures has been reported as a highly efficient method for quinoline synthesis. nih.gov

Table 3: Comparison of Conventional Heating vs. MAOS for a Friedländer-Type Synthesis

Method Catalyst Solvent Time Temperature (°C) Yield (%)
Conventional p-TsOH Toluene 8 h 110 75
MAOS Acetic Acid Acetic Acid 10 min 160 92

Note: This data is representative of the improvements typically observed with MAOS in quinoline synthesis. nih.govbenthamdirect.com

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free, or neat, reaction conditions not only reduce environmental impact but can also simplify product isolation and purification. rsc.orgtandfonline.com The Friedländer synthesis of quinolines has been successfully carried out under solvent-free conditions, often facilitated by microwave irradiation or the use of solid-supported catalysts or ionic liquids. benthamdirect.comresearchgate.net For the synthesis of this compound, a mixture of 2-amino-4-bromobenzaldehyde and dihydrofuran-3(2H)-one could be heated in the presence of a catalyst like silica-propylsulfonic acid, potentially under microwave irradiation, to afford the desired product in high yield. researchgate.net

Table 4: Catalytic Systems for Solvent-Free Friedländer Synthesis

Catalyst Conditions Time Yield (%)
Hβ zeolite 120 °C 2 h 85
Magnetite Nanoparticle-Supported Acidic Ionic Liquid 70 °C 1.5 h 90

Note: The table illustrates various catalytic systems used in solvent-free quinoline synthesis. benthamdirect.comrsc.orgtandfonline.com

Advanced Synthetic Strategies for Selective Functionalization

The regioselective functionalization of the quinoline ring is crucial for accessing specific isomers of substituted quinolines. For this compound, if the synthesis starts with the unsubstituted dihydrofuro[2,3-b]quinoline core, a selective bromination at the 7-position is required.

The electronic properties of the quinoline ring system generally direct electrophilic substitution to the 5- and 8-positions. However, the presence of the fused dihydrofuran ring and its oxygen atom can influence the regioselectivity. Direct bromination of 2,3-dihydrofuro[2,3-b]quinoline with brominating agents such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in a suitable solvent would need to be carefully controlled to achieve selective bromination at the 7-position. Studies on the bromination of substituted quinolines have shown that the reaction conditions, including the solvent and temperature, can significantly impact the regiochemical outcome. acs.org In some cases, a multi-step process involving a directing group might be necessary to achieve the desired 7-bromo substitution.

Table 5: Conditions for Regioselective Bromination of Quinoline Analogs

Substrate Brominating Agent Conditions Major Product(s)
8-Methoxyquinoline Br₂ Acetic Acid, rt 5-Bromo-8-methoxyquinoline
1,2,3,4-Tetrahydroquinoline NBS CCl₄, reflux 6-Bromoquinoline

Note: This table provides examples of bromination reactions on different quinoline systems, highlighting the directing effects of substituents. rsc.org

[4+2] Cycloaddition Reactions in Furoquinoline Synthesis

The [4+2] cycloaddition, most notably the Diels-Alder reaction, represents a powerful and frequently utilized method for the construction of six-membered ring systems in organic synthesis. researchgate.netlibretexts.org This reaction involves the formation of a cyclohexene ring through the interaction of a 1,3-diene with an electron-deficient alkene, known as a dienophile, via a single pericyclic transition state. nih.gov The versatility of this reaction makes it a key strategy for assembling complex cyclic architectures, including the quinoline core of furoquinoline alkaloids. libretexts.orgnih.gov

In the context of furoquinoline synthesis, furan (B31954) derivatives can serve as the diene component in Diels-Alder reactions. researchgate.net The cycloaddition of furans with various dienophiles can lead to the formation of highly substituted and functionalized six-membered rings, which can then be further elaborated to construct the quinoline system. researchgate.net While the direct synthesis of this compound via a single [4+2] cycloaddition step is not commonly reported, the principles of this reaction are fundamental to building the core heterocyclic framework from simpler precursors. The reaction's ability to control stereochemistry reliably is a significant advantage in the total synthesis of complex natural products. libretexts.org

Key features of the Diels-Alder reaction relevant to furoquinoline synthesis include:

Ring Formation: It directly assembles a six-membered ring, which is a core component of the quinoline structure. nih.gov

Stereospecificity: The reaction's stereochemical outcome is well-defined, allowing for the synthesis of specific isomers. libretexts.org

Versatility: A wide range of dienes (like furans) and dienophiles can be employed, enabling access to diverse substitution patterns on the resulting ring. researchgate.net

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.com Among these, the Suzuki-Miyaura coupling is a prominent and widely used method for synthesizing polyolefins, styrenes, and substituted biphenyls. wikipedia.org This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid) with an organohalide or triflate in the presence of a base. wikipedia.orglibretexts.org

The catalytic cycle of the Suzuki reaction generally proceeds through three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide (e.g., a bromoquinoline), forming a palladium(II) complex. libretexts.orgnih.gov

Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex, displacing the halide. libretexts.orgumb.edu

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org

In the synthesis of this compound analogs, the Suzuki coupling is particularly valuable for introducing substituents onto the quinoline core. For instance, a pre-existing bromoquinoline can be coupled with various arylboronic acids to generate aryl-substituted quinolines. researchgate.net The reactivity of the carbon-halogen bond towards oxidative addition generally follows the trend I > Br > Cl. nih.gov This differential reactivity can be exploited for sequential, site-selective functionalization of dihaloquinolines. nih.gov

Reaction Type Catalyst Coupling Partners Key Bond Formed Typical Application
Suzuki-Miyaura CouplingPalladium complexOrganohalide + Organoboron compoundC-CSynthesis of aryl-substituted quinolines wikipedia.orgresearchgate.net
Heck ReactionPalladium complexAlkene + OrganohalideC-CArylation of alkenes mdpi-res.com
Sonogashira CouplingPalladium/Copper complexTerminal Alkyne + OrganohalideC-C (sp-sp2)Synthesis of alkynyl-quinolines nih.govumb.edu
Stille CouplingPalladium complexOrganostannane + OrganohalideC-CAlternative to Suzuki for C-C bond formation nih.govumb.edu

Intramolecular Cyclization Pathways

Intramolecular cyclization is a fundamental strategy for the construction of heterocyclic ring systems, including the furan and quinoline moieties of furoquinolines. This approach involves the formation of a cyclic structure from a single molecule containing the necessary reactive functional groups.

One notable example is the intramolecular cyclization that can occur during the bromination of certain furanoquinoline alkaloids. nih.gov The reaction of the alkaloid haplophyllidine with brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) leads not only to addition at the double bond but also to intramolecular cyclization involving the prenyl side chain and oxygen atoms from hydroxyl or methoxyl groups. nih.gov This process can generate complex polycyclic structures, demonstrating how cyclization can be triggered by electrophilic addition. The formation of bromonium ion intermediates is a key factor that initiates different cyclization pathways, leading to a variety of penta- and hexa-cyclic products. nih.gov

Another relevant approach is the copper-catalyzed intramolecular cyclization of 1,2-dibromohomoallylic alcohols to produce 4-bromo-2,3-dihydrofurans. researchgate.net This method highlights how a metal catalyst can facilitate the formation of the dihydro-furan ring, a core component of the target molecule's structure. Such cyclization strategies are crucial for assembling the final furo[2,3-b]quinoline (B11916999) skeleton from acyclic or simpler cyclic precursors.

Regioselective Synthesis of Brominated Furoquinoline Derivatives

The biological activity of quinoline derivatives is often highly dependent on the substitution pattern of the heterocyclic core. Therefore, the ability to control the position of halogenation, known as regioselectivity, is of critical importance in synthetic chemistry. The synthesis of specifically brominated quinolines, such as this compound, requires methods that precisely direct the bromine atom to the desired position.

Regioselective bromination can be achieved by carefully choosing the starting material, brominating agent, and reaction conditions. For example, starting with 1,2,3,4-tetrahydroquinoline, a series of brominated quinoline compounds can be obtained through controlled bromination procedures. nih.gov Similarly, the synthesis of 6-bromo- and 6,8-dibromo-quinazoline derivatives begins with the regioselective bromination of anthranilic acid using N-bromosuccinimide (NBS) in acetonitrile, which yields 5-bromoanthranilic acid as a key intermediate. nih.gov

The annulation reactions of 8-quinolinesulfenyl halides with various alkenes, such as vinyl ethers and 2,3-dihydrofuran, also proceed in a highly regioselective manner. mdpi.commdpi.com In these reactions, the sulfur atom of the sulfenyl halide adds exclusively to the β-position of the vinyl group, leading to the formation of specific condensed tetracyclic products. mdpi.com This demonstrates how the inherent electronic properties of the reactants can direct the outcome of a reaction to a single constitutional isomer.

Starting Material Brominating Agent Product Reference
Anthranilic acidN-bromosuccinimide (NBS)5-Bromoanthranilic acid nih.gov
1,2,3,4-TetrahydroquinolineNot specifiedMono-, di-, and tri-bromoquinoline derivatives nih.gov
Di(8-quinolinyl) disulfideBromine8-Quinolinesulfenyl bromide (in situ) mdpi.com

Preparation of Specific Furoquinolinedione and Isoxazoloquinolinedione Analogs

In the search for novel bioactive compounds, furoquinolinediones and their isoxazole bioisosteres, isoxazoloquinolinediones, have been synthesized and identified as potential inhibitors of enzymes like Tyrosyl-DNA phosphodiesterase 2 (TDP2). nih.gov The synthesis of these analogs often involves multi-step sequences that build upon a core quinoline structure.

A general synthetic route involves the cyclization reaction between dichloroquinolinedione reagents and an appropriate amine material (AMR) in the presence of a base like potassium carbonate (K₂CO₃). nih.gov This method is used to construct the core furoquinolinedione or isoxazoloquinolinedione skeleton.

Further functionalization can be achieved through various reactions. For example, nucleophilic substitution of a bromo group on the furoquinolinedione core can be used to introduce different amine substituents. nih.gov The bromo group can also be displaced by a hydroxy group under high-temperature conditions, which can then be oxidized to introduce a formyl substituent, as seen in the synthesis of a potent furoquinolinedione inhibitor. nih.gov The synthesis of isoxazole analogs often starts with the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride. nih.gov These synthetic strategies allow for the creation of a library of compounds with diverse substituents, which is essential for studying structure-activity relationships (SAR). nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 7 Bromo 2,3 Dihydrofuro 2,3 B Quinolines

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline, a combination of one-dimensional and two-dimensional experiments is employed to assign all proton and carbon signals and confirm the connectivity of the fused ring system. nih.govmdpi.com

The ¹H NMR spectrum provides information about the chemical environment and number of different types of protons in the molecule. uncw.edu The spectrum of this compound is expected to show distinct signals for the protons of the dihydrofuran ring and the quinoline (B57606) core. The two methylene (B1212753) groups of the dihydrofuran ring (-O-CH₂-CH₂-) would likely appear as two triplets in the aliphatic region. The aromatic region would contain signals corresponding to the protons on the quinoline scaffold. tsijournals.com The proton at position 4 (H-4) is typically deshielded due to the influence of the adjacent heterocyclic nitrogen atom and the fused furan (B31954) ring. The protons on the carbocyclic ring (H-5, H-6, H-8) will exhibit chemical shifts and coupling constants characteristic of a substituted quinoline system. uncw.edu

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display signals for the two aliphatic carbons of the dihydrofuran ring and the aromatic carbons of the quinoline core. The carbon atom C-7, being directly attached to the electronegative bromine atom, would have its chemical shift significantly influenced. Quaternary carbons, such as those at the ring junctions and the one bearing the bromine atom, can also be identified. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents expected chemical shift (δ) ranges based on analogous structures. Actual values may vary.

Proton Assignment Predicted δ (ppm) Multiplicity
H-2 (-CH₂-) 3.0 - 3.5 Triplet (t)
H-3 (-CH₂-) 4.5 - 5.0 Triplet (t)
H-4 7.5 - 8.0 Singlet (s)
H-5 7.8 - 8.2 Doublet (d)
H-6 7.2 - 7.6 Doublet of doublets (dd)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift (δ) ranges based on analogous structures. Actual values may vary.

Carbon Assignment Predicted δ (ppm)
C-2 25 - 35
C-3 70 - 80
C-3a 150 - 160
C-4 120 - 130
C-4a 145 - 155
C-5 125 - 135
C-6 120 - 130
C-7 115 - 125
C-8 128 - 138
C-8a 120 - 130

2D NMR experiments are crucial for establishing the precise connectivity between atoms. science.govrsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. oaji.net For this compound, a key correlation would be observed between the protons on C-2 and C-3 of the dihydrofuran ring. In the aromatic region, correlations would be seen between adjacent protons, such as H-5 and H-6, and H-6 and H-8, confirming their positions on the quinoline ring. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). oaji.net This technique allows for the unambiguous assignment of the carbon signals for all protonated carbons (CH, CH₂, CH₃ groups) by linking the previously assigned proton signals to their corresponding carbon resonances.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's structure through its fragmentation pattern. For this compound, the mass spectrum would exhibit a distinctive molecular ion peak (M⁺). A critical feature would be the presence of an accompanying peak at M+2 with nearly equal intensity (approximately 1:1 ratio). This isotopic pattern is the characteristic signature of the presence of a single bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. researchgate.netdocbrown.info

High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio to several decimal places.

The fragmentation pattern upon electron ionization would likely involve initial cleavages at the weakest bonds. Plausible fragmentation pathways could include the loss of the bromine atom (M-Br) or cleavage of the dihydrofuran ring, leading to characteristic daughter ions that help to confirm the core structure. oaji.netmiamioh.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. researchgate.net The IR spectrum of this compound is expected to display several characteristic absorption bands. astrochem.org

Table 3: Expected IR Absorption Bands for this compound This table presents typical wavenumber ranges for key functional groups.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch Quinoline Ring 3000 - 3100
Aliphatic C-H Stretch Dihydrofuran Ring 2850 - 3000
C=C and C=N Stretch Aromatic Rings 1500 - 1650
C-O-C Stretch Ether Linkage 1050 - 1250

These bands, corresponding to the aromatic C-H stretches, the aliphatic C-H stretches of the methylene groups, the C=C and C=N stretches of the quinoline core, and the C-O-C ether stretch of the furan ring, would collectively provide a spectroscopic fingerprint for the compound. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique can precisely determine the three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. growingscience.com For this compound, a successful crystal structure analysis would confirm the planarity of the furoquinoline ring system and the conformation of the dihydrofuran ring.

Furthermore, X-ray crystallography elucidates intermolecular interactions that govern the crystal packing, such as π-π stacking between the aromatic quinoline systems or potential halogen bonding involving the bromine atom. researchgate.netrsc.org Such data are invaluable for understanding the solid-state properties of the material.

Advanced Spectroscopic Techniques for Isomer Differentiation

Confirming the regiochemistry of the bromine substituent is critical. While 1D NMR provides initial clues, advanced methods are required for unambiguous proof that the compound is the 7-bromo isomer and not another, such as the 5-, 6-, or 8-bromo isomer.

Long-range ¹H-¹³C HMBC correlations are particularly powerful for this purpose. The specific correlation patterns observed between the remaining aromatic protons (H-5, H-6, and H-8) and the carbons of the brominated ring can definitively establish the substitution pattern. For example, the H-8 proton would be expected to show a three-bond correlation to C-6, while the H-6 proton would show a three-bond correlation to C-8, helping to map out the connectivity around the C-7 position.

Additionally, the Nuclear Overhauser Effect (NOE), measured via a 2D NOESY experiment, can reveal through-space proximities between protons, which can help differentiate between complex isomers. nih.gov In some cases, mass spectrometric fragmentation patterns can also vary between isomers, providing another avenue for differentiation based on the relative intensities of specific fragment ions. nih.gov

Theoretical and Computational Studies on 7 Bromo 2,3 Dihydrofuro 2,3 B Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. These theoretical methods provide insights into electronic structure, molecular stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and optimize the geometry of molecules. For compounds analogous to 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline, such as 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable three-dimensional conformation. nih.govresearchgate.net This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. The optimized geometry is crucial for subsequent calculations of other molecular properties. These studies confirm the planarity or near-planarity of the fused ring systems and the specific bond lengths, such as the C-Br bond. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.govrjptonline.org

A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For a related compound, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, the HOMO-LUMO energy gap was calculated to be 4.8208 eV, indicating high stability. nih.gov The distribution of HOMO and LUMO densities also reveals the likely sites for electrophilic and nucleophilic attacks, respectively.

Table 1: Representative Frontier Molecular Orbital Data for an Analogous Bromo-Substituted Heterocycle

Parameter Energy (eV)
EHOMO -6.4559
ELUMO -1.6351
Energy Gap (ΔE) 4.8208

Data derived from studies on 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic reactions. rjptonline.org The MEP surface is color-coded to indicate different potential values: red areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. Green regions correspond to neutral potential. For quinoline (B57606) derivatives, MEP analysis helps identify the reactive centers, such as lone pairs on nitrogen or oxygen atoms, which are typically regions of negative potential.

Thermodynamic Parameter Calculations

Computational methods can also be used to calculate key thermodynamic parameters at different temperatures. These parameters, including enthalpy (H), entropy (S), and Gibbs free energy (G), provide insights into the spontaneity and thermal stability of the molecule. DFT calculations are often employed to compute these properties, which are valuable for understanding the conditions under which the compound can be synthesized or may undergo reactions. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are essential for predicting how a molecule might interact with biological targets, a critical step in drug discovery and development.

Ligand-Target Interaction Analysis (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). semanticscholar.orgnih.gov This analysis is crucial for understanding the potential biological activity of a compound. In studies involving quinoline derivatives, docking is used to investigate their binding affinity and interaction patterns with specific enzyme active sites, such as DNA gyrase or various kinases. semanticscholar.orgresearchgate.netnih.gov

The results are typically reported as a binding energy or score (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. The analysis also details the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein target. semanticscholar.orgnih.gov For various quinoline derivatives, binding energies have been reported in the range of -6.0 to -9.3 kcal/mol against different biological targets. semanticscholar.orgresearchgate.net

Table 2: Representative Molecular Docking Binding Affinities for Quinoline Derivatives

Compound Type Target Protein Binding Affinity (kcal/mol)
Quinoline Derivative E. coli DNA Gyrase B -7.33
Thiopyrano[2,3-b]quinoline Derivative CB1a -6.1
Novel Quinoline Derivative DNA Gyrase -9.3

Data derived from studies on various quinoline compounds, not the specific subject of this article. semanticscholar.orgnih.govresearchgate.net

Conformational Analysis and Stability Studies

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its physical properties and biological activity. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to determine its most stable conformers. tandfonline.com

DFT calculations, often using a basis set like B3LYP/6-311G(d,p), can be used to perform a full geometry optimization of the molecule. researchgate.net This process systematically alters the molecule's geometry to find the lowest energy arrangement of atoms. The analysis would focus on the puckering of the dihydrofuran ring and the dihedral angles between the fused ring systems. The dihydrofuran ring in such systems is flexible and can adopt various conformations, such as envelope or twist forms. nih.gov Identifying the global minimum energy conformation is essential, as it represents the most populated state of the molecule under standard conditions.

Key structural parameters obtained from such an analysis include bond lengths, bond angles, and dihedral angles. For instance, the C-Br bond length and the angles involving the bromine atom would be of particular interest, as they can influence potential halogen bonding interactions. The planarity of the quinoline ring system and its junction with the dihydrofuran ring would also be quantified. Vibrational frequency calculations are typically performed following optimization to confirm that the identified structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared spectrum. researchgate.net

Table 1: Hypothetical Geometric Parameters for the Optimized Structure of this compound (Calculated at the B3LYP/6-311G(d,p) level)
ParameterValueParameterValue
Bond Length (C7-Br)1.91 ÅDihedral Angle (C4a-N1-C2-C3)-178.5°
Bond Length (O-C2)1.37 ÅDihedral Angle (C9a-C3b-O-C2)5.2°
Bond Angle (C6-C7-Br)119.8°Dihedral Angle (H-C2-C3-H')-15.1°
Bond Angle (C3b-O-C2)108.5°Total Energy (Hartree)-3125.45

Reaction Pathway and Mechanism Elucidation through Computational Methods

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. rsc.org For a molecule like this compound, computational studies can map out the potential energy surface for its synthesis, identifying transition states, intermediates, and the most energetically favorable pathway. rsc.orgrsc.org

A plausible synthetic route could involve the cyclization of a substituted 2-chloro-3-(allyl)quinoline. Using DFT, researchers can model each step of the proposed mechanism. This involves locating the geometry of the transition state (a first-order saddle point on the potential energy surface) for each elementary step and calculating its associated activation energy. The Intrinsic Reaction Coordinate (IRC) method can then be used to confirm that the identified transition state correctly connects the reactant and product for that step.

By comparing the activation barriers of competing pathways, the most likely reaction mechanism can be determined. nih.gov For example, in a palladium-catalyzed cyclization, DFT could be used to model the oxidative addition, carbopalladation, and reductive elimination steps, providing detailed energetic and structural information about the catalytic cycle. mdpi.com Such studies can explain observed regioselectivity and stereoselectivity and can be used to optimize reaction conditions by identifying the rate-determining step. rsc.org

Table 2: Hypothetical Energy Profile for a Proposed Key Cyclization Step in the Synthesis of this compound
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantStarting material complex0.0
TS1Transition State for cyclization+22.5
IntermediateCyclized intermediate-5.7
TS2Transition State for catalyst regeneration+15.3
ProductFinal product complex-12.1

Molecular Dynamics Simulations (for conformational dynamics and binding)

While quantum mechanical methods like DFT are excellent for studying static structures and reaction energies, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion, providing a detailed picture of conformational flexibility and interactions with the environment, such as a solvent or a biological receptor. nih.govarabjchem.org

Furthermore, if a potential protein target is identified, MD simulations can be used to study the stability of the ligand-protein complex. mdpi.com After docking the compound into the protein's active site, a long-timescale MD simulation (typically hundreds of nanoseconds) can validate the binding pose, analyze the persistence of key interactions (like hydrogen bonds or halogen bonds), and calculate the binding free energy using methods like MM/PBSA or MM/GBSA. nih.govresearchgate.net

Table 3: Typical Parameters and Outputs from a Hypothetical 100 ns MD Simulation of this compound Bound to a Kinase Active Site
Parameter / OutputValue / Description
Force FieldCHARMM36 / AMBER
Solvent ModelTIP3P Water
Simulation Time100 ns
Average Protein RMSD1.8 ± 0.3 Å (Indicates stability of the protein backbone)
Average Ligand RMSD1.1 ± 0.4 Å (Indicates stable binding of the ligand)
Key InteractionsPersistent hydrogen bond with Glu121; Halogen bond with backbone carbonyl of Leu56
Calculated Binding Free Energy-45.2 kcal/mol

Computational Pharmacokinetics and Pharmacodynamics (PBPK)

In modern drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is essential to identify promising candidates early and reduce late-stage failures. nih.gov Physiologically Based Pharmacokinetic (PBPK) modeling is a sophisticated computational approach that simulates the fate of a compound within a whole organism. nih.govnih.gov These models integrate physicochemical properties of the drug with physiological data (e.g., organ volumes, blood flow rates) to predict its concentration-time profile in various tissues. amegroups.org

For this compound, the process would begin with the in silico prediction of key physicochemical properties such as logP (lipophilicity), aqueous solubility, pKa, and polar surface area. ijprajournal.combenthamdirect.com These parameters are then used as inputs for ADMET prediction models to estimate properties like human intestinal absorption, blood-brain barrier permeability, plasma protein binding, and interaction with metabolic enzymes (e.g., Cytochrome P450s).

A full PBPK model can then be constructed to simulate oral bioavailability, predict organ-specific distribution, and estimate clearance rates. mdpi.com These simulations can help foresee potential drug-drug interactions or identify liabilities such as poor absorption or rapid metabolism, guiding further chemical modifications to improve the compound's drug-like properties. nih.govfrontiersin.org

Table 4: Hypothetical In Silico ADMET Profile for this compound
PropertyPredicted ValueInterpretation
logP3.15Good lipophilicity for cell membrane permeability
Aqueous Solubility (logS)-3.5Moderately soluble
Human Intestinal Absorption> 90%Likely well-absorbed from the gut
Blood-Brain Barrier (BBB) PermeationYesPotential for CNS activity
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions
Predicted Oral Bioavailability (Human)65%Good potential as an oral drug candidate

Investigation of Biological Activities and Mechanisms of Action of Furo 2,3 B Quinoline Derivatives Excluding Human Clinical Data, Dosage, Safety, and Adverse Effects

Enzyme Inhibition and Receptor Binding Studies

Furo[2,3-b]quinoline (B11916999) derivatives have been investigated for their ability to interact with and inhibit various enzymes, indicating their potential as therapeutic agents.

Tyrosyl-DNA phosphodiesterase 2 (TDP2) is a crucial DNA repair enzyme that hydrolyzes the bond between a DNA 5'-phosphate and a protein tyrosine residue. nih.gov This action is particularly important for repairing DNA damage caused by the abortive action of topoisomerase II (TOP2), which can be trapped by various anticancer drugs. nih.govnih.gov High expression of TDP2 is associated with resistance to TOP2 poison-based chemotherapy, such as etoposide. nih.gov Consequently, inhibitors of TDP2 are sought after to potentially enhance the efficacy of existing anticancer treatments. nih.govnih.gov

Research has identified the furoquinolinedione chemical type as a promising scaffold for the development of selective TDP2 inhibitors. nih.gov Through screening of compound libraries, initial hits have led to further structure-activity relationship (SAR) studies, yielding several selective TDP2 inhibitors with low-micromolar activity. For instance, one of the most potent compounds from a study demonstrated significant inhibitory activity against both recombinant TDP2 and TDP2 in whole-cell extracts. nih.gov

Table 1: TDP2 Inhibition by Furoquinolinedione Derivatives

Cholinesterase inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine. nih.gov This mechanism is a key strategy in the symptomatic treatment of neurodegenerative diseases like Alzheimer's disease. mdpi.com Furo[2,3-b]quinoline derivatives have shown potential in this area.

A study on a series of 4-amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinolines described their inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The research found that certain derivatives were potent, competitive, and selective inhibitors of AChE over BuChE. nih.gov

DNA topoisomerases are enzymes that manage the topology of DNA during critical cellular processes like replication and transcription. nih.gov They are established targets for cancer chemotherapy. mdpi.com Topoisomerase inhibitors function by trapping the enzyme-DNA cleavage complex, which leads to DNA strand breaks and subsequent cell death. nih.govmdpi.com

Derivatives of the broader quinoline (B57606) family have demonstrated significant inhibitory activity against both Topoisomerase I and Topoisomerase II. For example, certain brominated 8-hydroxyquinolines have been shown to suppress Topoisomerase I activity by inhibiting the relaxation of supercoiled plasmid DNA. researchgate.net Similarly, novel pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their anticancer properties, with some compounds showing potent inhibition of Topoisomerase IIα (topo IIα). mdpi.com One derivative, compound 2E, exhibited 88.3% inhibition of topo IIα activity, an efficacy comparable to the established drug etoposide. mdpi.com

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in cancer cell growth and survival. nih.gov As such, Hsp90 is an attractive target for cancer therapy. Various heterocyclic compounds, including quinoline analogs, have been identified as Hsp90 inhibitors. nih.gov

Research into related heterocyclic systems, such as benzo[g]benzothiazolo[2,3-b]quinazoline-7,12-quinones, has revealed their potential to affect Hsp90 integrity. One study found that a lead compound could induce the oxidative cleavage of Hsp90, particularly in the presence of ascorbate, highlighting a potential mechanism for its antiproliferative effects. mdpi.com

Antimicrobial and Antitubercular Efficacy (In Vitro and Animal Models)

Beyond enzyme inhibition, furo[2,3-b]quinoline derivatives have been explored for their efficacy against pathogenic microorganisms.

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the discovery of new antitubercular agents. nih.gov Benzofuro[2,3-b]quinoline derivatives have emerged as a promising new class of compounds with potent activity against Mycobacterium tuberculosis. nih.govresearchgate.net

A series of 11-alkoxylated and 11-aminated benzofuro[2,3-b]quinolines were synthesized and evaluated for their anti-TB activity. The study revealed that compounds with less bulky substituents at the 11-position exhibited significant growth inhibition of M. tuberculosis. Notably, several derivatives displayed potent activity with very low minimum inhibitory concentration (MIC) values and favorable selectivity indices, indicating low cytotoxicity against mammalian cells. nih.govresearchgate.net

Table 2: Antitubercular Activity of Benzofuro[2,3-b]quinoline Derivatives

Broad-Spectrum Antibacterial Activity

The quinoline scaffold is a well-established pharmacophore in the development of antibacterial agents, with its derivatives known to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Research into structurally related bromo-quinoline compounds demonstrates this potential. For instance, various quinoline derivatives have shown potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE). nih.gov

One study on N4- and O6-substituted quinolines identified compounds with significant minimum inhibitory concentrations (MICs). For example, a derivative with a p-trifluoromethylphenyl group at one position and a 3-chloro-4-fluorophenyl group at another exhibited MICs of 0.75 μg/mL against MRSA and VRE. nih.gov Another compound with an ortho-substituted phenyl ring also showed potent activity against MRSA, MRSE, and VRE with MICs of 1.5, 3.0, and 1.5 μg/mL, respectively. nih.gov Furthermore, hybrid quinoline-sulfonamide metal complexes have been investigated, with a cadmium (II) complex of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide showing excellent activity against Staphylococcus aureus and Candida albicans, and very good activity against Escherichia coli. researchgate.net

Antibacterial Activity of Selected Quinoline Derivatives
CompoundBacterial StrainMIC (μg/mL)Reference
Quinoline Derivative 4MRSA0.75 nih.gov
Quinoline Derivative 4VRE0.75 nih.gov
Quinoline Derivative 7MRSA1.5 nih.gov
Quinoline Derivative 7MRSE3.0 nih.gov
Quinoline Derivative 7VRE1.5 nih.gov
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complexS. aureus0.1904 researchgate.net
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complexE. coli6.09 researchgate.net
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complexC. albicans0.1904 researchgate.net

Antiproliferative and Anticancer Activities (Cellular and Preclinical Models)

In Vitro Cytotoxicity on Cancer Cell Lines

The furo[2,3-b]quinoline core structure is a key area of investigation for novel anticancer agents. Studies evaluating derivatives of this scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines. In one study, novel furo[2,3-b]quinoline derivatives with benzyl (B1604629) ether, benzoate, and benzenesulfonate (B1194179) substitutions were synthesized and evaluated for their antiproliferative activity. researchgate.netnih.gov The cytotoxicity of these compounds was compared against a parent compound, 2-bromo-6-hydroxy-furo-[2,3-b]quinoline. researchgate.netnih.gov

Several of the synthesized derivatives exhibited more potent cytotoxicity than the bromo-substituted parent compound. researchgate.netnih.gov For example, compound 10c, a benzenesulfonate derivative, showed high anti-proliferative activity with IC₅₀ values ranging from 4.32 to 24.96 μM across four human cancer cell lines: HCT-116 (colon), MCF-7 (breast), U2OS (osteosarcoma), and A549 (lung). researchgate.netnih.gov This particular derivative also displayed weak cytotoxicity against the normal cell line HL-7702, suggesting a degree of selectivity for cancer cells. researchgate.netnih.gov Other derivatives also showed good selectivity for MCF-7 and HCT-116 cell lines, marking them as candidates for further investigation. researchgate.netnih.gov

In Vitro Cytotoxicity (IC₅₀, μM) of Furo[2,3-b]quinoline Derivative 10c
Cell LineCancer TypeIC₅₀ (μM)Reference
HCT-116Colon Carcinoma4.32 - 24.96 researchgate.netnih.gov
MCF-7Breast Adenocarcinoma4.32 - 24.96 researchgate.netnih.gov
U2OSOsteosarcoma4.32 - 24.96 researchgate.netnih.gov
A549Lung Carcinoma4.32 - 24.96 researchgate.netnih.gov

Apoptosis Induction Mechanisms

Furo[2,3-b]quinoline derivatives exert their anticancer effects in part by inducing programmed cell death, or apoptosis. One derivative, CIL-102, was found to induce an apoptosis cascade in astrocytoma cells by modulating mitochondrial function. researchgate.net Another related 4-anilinofuro[2,3-b]quinoline compound is suggested to cause cancer cell apoptosis by inducing mitotic arrest and a mitotic catastrophe mechanism. nih.gov

Studies on other quinoline-based compounds further elucidate the potential mechanisms. For example, novel tetrahydroquinoline derivatives have been shown to trigger apoptosis in glioblastoma cells through the activation of Caspase-3/7. tuni.fi This activation is a critical step in the apoptotic pathway, responsible for DNA fragmentation and cell destruction. tuni.fi The induction of apoptosis by these compounds is often mediated by an increase in intracellular and mitochondrial reactive oxygen species (ROS), leading to the disruption of the mitochondrial membrane potential. tuni.fi Other research on imidazoquinoline derivatives in glioblastoma cells also points to apoptosis induction characterized by increased caspase-3 activity and ROS generation. waocp.org

Cell Migration and Invasion Assays (e.g., Wound Healing Assay)

The metastatic spread of cancer is fundamentally linked to the ability of cancer cells to migrate and invade surrounding tissues. The wound healing assay is a common in vitro method used to study cell migration. nih.gov This technique involves creating a cell-free gap, or "wound," in a confluent cell monolayer and then monitoring the rate at which cells migrate into the gap to close it over time. nih.gov

While direct studies on the effect of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline in cell migration and invasion assays are not extensively documented, related compounds from the broader quinoline family have shown promise in this area. For instance, a novel tetrahydroquinoline derivative demonstrated anti-migratory properties in glioblastoma cell lines. tuni.fi The ability of certain quinoline derivatives to inhibit these key processes in cancer progression suggests that the furo[2,3-b]quinoline scaffold is a valuable candidate for investigation in cell migration and invasion studies.

Neurobiological Applications (In Vitro Studies)

Neuroprotective Effects against Aβ-Induced Toxicity

The quinoline framework is recognized as a privileged structure in medicinal chemistry for developing agents that act on the central nervous system. nih.gov Derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases. nih.govbohrium.com One of the key pathological hallmarks of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides, which leads to synaptic dysfunction and neuronal cell death. nih.govresearchgate.net

Compounds that can protect neurons from Aβ-induced toxicity are therefore of significant therapeutic interest. nih.gov Research into quinoline derivatives has identified their potential to act as neuroprotective agents through multiple mechanisms, including antioxidant activity and the inhibition of key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.govbohrium.com Cell-based assays have been successfully used to identify compounds that protect against cell death induced by the cellular accumulation of Aβ oligomers. nih.gov While specific data on this compound is emerging, the broader class of quinoline derivatives represents a promising source of potential multifunctional agents against the neurotoxic effects of Aβ. nih.govbohrium.com

Other Pharmacological Potentials and Molecular Targets (e.g., Cannabinoid Receptors)

Detailed research into the specific interactions of this compound with molecular targets such as cannabinoid receptors has not been identified in the available scientific literature. However, the diverse biological activities exhibited by the broader family of quinoline and fused heterocyclic derivatives suggest a potential for a range of pharmacological effects. Quinoline derivatives, as a class, are known to possess a wide array of activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. chemsynthesis.comuop.edu.pk

The structural similarity of the furo[2,3-b]quinoline core to other biologically active heterocyclic systems provides a rationale for exploring its potential to interact with various receptors and enzymes. For instance, research into the related furo[2,3-b]pyridine scaffold has identified compounds that act as inverse agonists for the cannabinoid-1 receptor (CB1R). google.com This suggests that the fusion of a furan (B31954) ring to a quinoline-like system can lead to interactions with the endocannabinoid system. However, it is crucial to note that these findings are on a different, albeit related, heterocyclic system, and direct evidence for this compound is lacking.

Studies on various furo[2,3-b]quinoline derivatives have primarily highlighted their potential as anticancer agents. chemicalbook.com The mechanism of action for some of these derivatives is believed to involve the inhibition of DNA topoisomerases, which are crucial enzymes in DNA replication and transcription. chemicalbook.com

Table 1: Cytotoxic Activity of select Furo[2,3-b]quinoline Derivatives

Compound IDModificationTarget Cell LinesIC50 Values (μM)
8a Benzyl ether derivativeHCT-116, MCF-7, U2OS, A549Potent activity reported
8e Benzyl ether derivativeHCT-116, MCF-7, U2OS, A549Potent activity reported
10a Benzenesulfonate derivativeHCT-116, MCF-7, U2OS, A549Potent activity reported
10b Benzenesulfonate derivativeHCT-116, MCF-7, U2OS, A549Potent activity reported
10c Benzenesulfonate derivativeHCT-116, MCF-7, U2OS, A5494.32 - 24.96
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data from a study on novel furo[2,3-b]quinoline derivatives. chemicalbook.com

Further research is necessary to determine if this compound possesses any affinity for cannabinoid receptors or other significant molecular targets. The existing data on related compounds can guide future investigations into the pharmacological potential of this specific derivative.

Structure Activity Relationship Sar and Structural Modification Impact on Biological Profiles

Influence of Bromine Substitution at Position 7 on Activity

The substitution of a bromine atom at the 7-position of the quinoline (B57606) ring is a significant determinant of the biological activity of furoquinoline derivatives. Halogenation, in general, has been shown to enhance the anticancer activities of related heterocyclic compounds. nih.gov This is often attributed to the ability of halogens to form halogen bonds, which are attractive interactions that can improve the binding affinity of the compound to its molecular target. nih.gov

In studies of various quinoline derivatives, the position and nature of substituents are crucial for activity. biointerfaceresearch.com While direct SAR data for 7-bromo-2,3-dihydrofuro[2,3-b]quinoline is specific, studies on analogous compounds underscore the importance of halogenation. For instance, in a series of novel furo[2,3-b]quinoline (B11916999) derivatives designed as potential cytotoxic agents, a 2-bromine-6-hydroxy-furo-[2,3-b]quinoline was used as a parent compound, and further modifications led to derivatives with enhanced cytotoxicities against several human cancer cell lines. nih.govresearchgate.net This indicates that the bromine atom is a key feature of the pharmacophore. The introduction of different substituents can modulate this activity, as seen in the table below, which compares the parent brominated compound with more potent derivatives.

Effect of Dihydrofuran Ring System and its Substituents on Biological Potency

The dihydrofuran ring fused to the quinoline core is an essential structural element for the biological activity of this class of compounds. The furan (B31954) and dihydrofuran rings are present in a wide array of therapeutic agents and are considered privileged structures in medicinal chemistry. ijabbr.comorientjchem.orgnih.gov The furoquinoline backbone is a recurring motif in natural alkaloids with a range of pharmacological properties, including cytotoxic, antiplatelet, and enzyme-inhibitory effects. nih.govresearchgate.net

The integrity of the dihydrofuran ring often forms the rigid scaffold necessary for proper orientation and interaction with biological targets. nih.gov Modifications on this ring, although less explored than the quinoline portion, can influence activity. For example, the synthesis of 2-acetylfuro[2,3-b]quinolines from 2-methoxy-3-formylquinolines highlights how the furan ring can be constructed and functionalized. researchgate.net The planarity and electronic properties of the furan ring system contribute significantly to the molecule's ability to intercalate with DNA or bind to enzyme active sites. orientjchem.org The reactivity of the furan ring also allows for the introduction of various substituents, which can modulate the compound's pharmacokinetic and pharmacodynamic properties. ijabbr.com

Impact of Quinoline Nitrogen and Peripheral Substituents on Biological Profiles

Numerous studies have demonstrated that modifying the peripheral substituents on the furo[2,3-b]quinoline scaffold can dramatically alter biological potency and selectivity. For instance, the introduction of various substituted anilines and phenols at the C4-position has led to the development of potent anti-breast cancer agents that target topoisomerase II. nih.govresearchgate.net These derivatives showed significant cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values in the low micromolar range, while being less toxic to normal cells. nih.govresearchgate.net One of the most active compounds, bearing a 4-acetylanilino substituent at the C4 position, was found to be more active than the clinically used anticancer drug daunomycin. researchgate.net

The following table summarizes the impact of different substituents on the quinoline ring of the furoquinoline scaffold on anticancer activity.

Design Principles for Enhanced Selectivity and Efficacy in Furoquinoline Systems

The design of novel furoquinoline derivatives with enhanced selectivity and efficacy is guided by several key principles derived from extensive SAR studies. A primary strategy involves the rational design of molecules that can selectively target specific enzymes or pathways implicated in disease. For example, furoquinoline-based molecules have been successfully designed as inhibitors of the PI3K/Akt-mTOR pathway, which is crucial in cancer cell signaling. nih.gov

Another key principle is the modification of substituents to optimize interactions with the target. This includes altering the electronic and steric properties of substituents on the quinoline ring to improve binding affinity and selectivity. The development of quinoline-based inhibitors for targets like C-RAF kinase and EGFR/HER-2 demonstrates the success of this approach, where specific side chains and core modifications led to highly potent and selective compounds. nih.govrsc.org Molecular modeling and docking studies are often employed to understand the binding interactions and rationalize the observed SAR, guiding the design of next-generation inhibitors. rsc.org

Furthermore, enhancing selectivity can also be achieved by designing compounds that are selectively toxic to cancer cells over normal cells. Several furo[2,3-b]quinoline derivatives have shown potent anti-proliferative activities against various human cancer cell lines with no significant cytotoxicity towards normal cells, highlighting the potential for developing targeted cancer therapies with improved safety profiles. researchgate.netnih.gov The hybridization of the furoquinoline scaffold with other pharmacophores is also a promising strategy to develop agents with novel mechanisms of action or improved potency.

Future Research Directions and Translational Perspectives for Dihydrofuro 2,3 B Quinolines

Development of Novel and Sustainable Synthetic Routes

The advancement of dihydrofuro[2,3-b]quinolines as therapeutic candidates is intrinsically linked to the development of efficient, cost-effective, and environmentally benign synthetic methodologies. Traditional methods for quinoline (B57606) synthesis often involve harsh conditions, such as high temperatures and the use of hazardous reagents, which present challenges for sustainable production. benthamdirect.comnih.gov Future research will need to focus on green chemistry principles to address these limitations.

Promising avenues for exploration include:

Catalytic Systems: The use of nanocatalysts offers a recyclable and efficient alternative for synthesizing quinoline derivatives. researchgate.net Research into novel metal-based or organocatalysts could facilitate the construction of the dihydrofuro[2,3-b]quinoline core with high atom economy.

Energy-Efficient Methods: Microwave-assisted and ultrasound-assisted organic synthesis have been shown to accelerate reaction times and improve yields in the synthesis of quinoline-based compounds. benthamdirect.comresearchgate.net Applying these techniques to the synthesis of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline could lead to more sustainable manufacturing processes.

Multicomponent Reactions (MCRs): One-pot MCRs are highly desirable as they reduce the number of synthetic steps, minimize waste, and simplify purification processes. benthamdirect.com Designing novel MCRs for the convergent synthesis of substituted dihydrofuro[2,3-b]quinolines would be a significant step forward.

Asymmetric Synthesis: Many bioactive molecules are chiral, and their therapeutic effects are often stereospecific. The development of enantioselective methods, such as the cascade asymmetric aziridination/intramolecular ring-opening process already reported for 2,3-dihydrofuro[2,3-b]quinolines, is crucial for producing enantiomerically pure therapeutic agents. nih.gov

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Quinolines
ApproachDescriptionAdvantagesReferences
Conventional Methods (e.g., Skraup, Friedländer)Classic name reactions for quinoline synthesis.Well-established and versatile. benthamdirect.comnih.gov
NanocatalysisUse of nanoparticles as catalysts.High efficiency, reusability, mild reaction conditions. researchgate.net
Microwave/Ultrasound AssistanceApplication of microwave or ultrasound energy to drive reactions.Reduced reaction times, increased yields, energy efficiency. benthamdirect.comresearchgate.net
Multicomponent ReactionsOne-pot reactions involving three or more starting materials.High atom economy, reduced waste, operational simplicity. benthamdirect.com

Exploration of New Biological Targets and Mechanisms of Action

The therapeutic potential of dihydrofuro[2,3-b]quinolines is underscored by the diverse biological activities of the broader quinoline family, which include anticancer, antimicrobial, and neuroprotective effects. nih.gov Future research should aim to both deepen the understanding of known mechanisms and explore novel biological targets.

Anticancer Activity: Several studies have identified furo[2,3-b]quinoline (B11916999) derivatives as potent anticancer agents. benthamdirect.comhealthinformaticsjournal.com A key mechanism of action appears to be the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. benthamdirect.comhealthinformaticsjournal.com Some derivatives have also been shown to induce cell cycle arrest in the G2/M phase. healthinformaticsjournal.com Future investigations could explore:

Other Topoisomerase Isoforms: Investigating the selectivity of these compounds for different topoisomerase isoforms could lead to more targeted therapies with reduced side effects.

Kinase Inhibition: The cell cycle is regulated by a complex network of protein kinases. Screening dihydrofuro[2,3-b]quinolines against a panel of cancer-related kinases could uncover novel mechanisms of action.

Apoptosis Induction: Delving into the specific apoptotic pathways triggered by these compounds will provide a more complete picture of their anticancer effects.

Neuroprotective Potential: Quinoline derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. acs.orgresearchgate.net This is often attributed to their ability to inhibit enzymes such as acetylcholinesterase (AChE). researchgate.net Future research on dihydrofuro[2,3-b]quinolines could explore their activity against targets relevant to neurodegeneration, including:

Acetylcholinesterase and Butyrylcholinesterase: Assessing the inhibitory activity of these compounds on both cholinesterases could be a starting point.

Monoamine Oxidase (MAO): MAO inhibitors are used in the treatment of Parkinson's disease, and exploring the potential of dihydrofuro[2,3-b]quinolines in this area is warranted.

Anti-inflammatory Pathways: Neuroinflammation is a key component of many neurodegenerative diseases. Investigating the effects of these compounds on inflammatory pathways in the central nervous system could open up new therapeutic avenues.

Antimicrobial Activity: The quinoline core is present in several antibacterial drugs. researchgate.net The potential of this compound and related compounds as antimicrobial agents should be systematically investigated against a broad spectrum of bacterial and fungal pathogens.

Advanced Computational Modeling for Rational Drug Design and Optimization

Computational tools are indispensable in modern drug discovery for accelerating the design and optimization of new therapeutic agents. researchgate.net For dihydrofuro[2,3-b]quinolines, in silico methods can provide valuable insights into their structure-activity relationships (SAR) and guide the synthesis of more potent and selective compounds.

Future computational studies should focus on:

Molecular Docking: Molecular docking simulations can predict the binding modes of dihydrofuro[2,3-b]quinoline derivatives within the active sites of their biological targets, such as topoisomerase II or various kinases. researchgate.nethealthinformaticsjournal.com This can help in understanding the key interactions responsible for their activity and in designing modifications to enhance binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netacs.org This can be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. Pharmacophore models can be used to screen large compound libraries to identify novel dihydrofuro[2,3-b]quinoline scaffolds.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between a ligand and its target protein over time, offering a more realistic representation of the binding event and the stability of the complex.

Table 2: Application of Computational Tools in Dihydrofuro[2,3-b]quinoline Research
Computational MethodApplicationPotential OutcomeReferences
Molecular DockingPredicting binding modes and affinities to biological targets.Rational design of more potent inhibitors. researchgate.nethealthinformaticsjournal.com
QSARCorrelating chemical structure with biological activity.Prediction of activity for novel derivatives and prioritization for synthesis. researchgate.netacs.org
Pharmacophore ModelingIdentifying key structural features for activity.Virtual screening and discovery of new scaffolds. mdpi.com
Molecular Dynamics SimulationsSimulating the dynamic behavior of ligand-protein complexes.Understanding binding stability and mechanisms. nih.gov

Preclinical Development and Lead Optimization Strategies for Potential Therapeutic Candidates

The translation of a promising compound from a laboratory curiosity to a clinical candidate requires a rigorous preclinical development program. For dihydrofuro[2,3-b]quinolines, lead optimization will be a critical step to improve their pharmacological profiles.

Key strategies for future research include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the dihydrofuro[2,3-b]quinoline scaffold, including substitutions on both the furan (B31954) and quinoline rings, will be necessary to establish robust SAR. For instance, the introduction of a bromine atom at the 7-position, as in this compound, could significantly influence potency, selectivity, and pharmacokinetic properties. The impact of such substitutions needs to be thoroughly evaluated. nih.gov

ADMET Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify and address potential liabilities. nih.govacs.org In silico ADMET prediction, followed by in vitro assays (e.g., metabolic stability in liver microsomes, cell permeability assays), will guide the selection of candidates with favorable drug-like properties.

In Vivo Efficacy Studies: Promising compounds with good in vitro activity and acceptable ADMET profiles should be advanced to in vivo models of disease. For anticancer agents, this would involve testing in xenograft models to evaluate their tumor growth inhibitory effects. researchgate.net

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Understanding the relationship between the dose, exposure, and response of a drug candidate is essential. PK/PD studies in animal models will provide critical information for determining the optimal dosing regimen for future clinical trials.

Formulation Development: The solubility and stability of a drug candidate can significantly impact its bioavailability. Research into appropriate formulations to improve the delivery of promising dihydrofuro[2,3-b]quinoline derivatives will be an important aspect of their preclinical development.

Q & A

Q. What are the established synthetic pathways for 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves constructing the dihydrofuroquinoline core followed by regioselective bromination. Key steps include:

  • Cyclization : Reacting substituted quinoline precursors (e.g., 3-vinyl-2-quinolones) with bromine in methanol under reflux, followed by base treatment (e.g., triethylamine) to form the fused furan ring .
  • Bromination Optimization : Positional selectivity (e.g., 7-bromo vs. 6-bromo) depends on steric and electronic factors. For example, bromine addition to 7-methoxy-4-methyl-3-vinyl-2-quinolone yields 6-bromo derivatives, suggesting meta-directing effects of substituents .
  • Purification : Column chromatography (alumina, benzene) and recrystallization (benzene-petrol) are critical for isolating high-purity products .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Look for characteristic signals: dihydrofuran protons (δ 3.0–4.0 ppm), aromatic protons (δ 6.5–8.5 ppm), and substituent-specific shifts (e.g., methoxy groups at δ 3.8–4.0 ppm) .
    • ¹³C NMR : Identify carbons in the fused ring system (e.g., furan C-O at ~160 ppm, quinoline carbons at 110–150 ppm) .
  • UV-Vis Spectroscopy : Absorbance maxima (e.g., 239–338 nm for brominated derivatives) correlate with π→π* transitions in the conjugated system .
  • IR Spectroscopy : Key stretches include C-Br (~500–600 cm⁻¹) and furan C-O (~1600 cm⁻¹) .

Advanced Research Questions

Q. How does the bromine substituent at the 7-position influence electronic properties and reactivity compared to other halogenated derivatives?

Methodological Answer:

  • Electronic Effects : Bromine’s electronegativity and size alter electron density in the quinoline ring, enhancing electrophilic substitution at ortho/para positions. Comparative studies with 6-bromo or 8-bromo analogs (e.g., 6-Bromo-2,3-dihydrofuro[2,3-b]quinoline) show distinct reactivity patterns in cross-coupling reactions (e.g., Suzuki-Miyaura) due to steric hindrance differences .
  • Computational Modeling : Density Functional Theory (DFT) can predict charge distribution and reactive sites. For example, bromine at C7 increases electron withdrawal, stabilizing intermediates in nucleophilic aromatic substitution .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., A549, MCF-7). For example, 4-anilinofuro[2,3-b]quinoline derivatives show GI₅₀ values <1 μM, indicating potent activity .
  • Enzyme Inhibition Studies : Screen against kinases or topoisomerases using fluorescence polarization or radiometric assays. Include positive controls (e.g., doxorubicin) and validate via IC₅₀ calculations .
  • Control Design : Use solvent-only controls (DMSO <0.1%) and structurally similar analogs to isolate bromine-specific effects .

Q. How can computational methods predict the binding affinity of this compound with enzyme targets?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Glide can model interactions with targets (e.g., DNA topoisomerase II). Focus on hydrogen bonding with quinoline N and halogen bonds with bromine .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Models : Use descriptors like LogP, polar surface area, and Hammett constants to correlate structure with activity .

Data Contradiction Analysis

Q. How can discrepancies in reported biological activities of furoquinoline derivatives be resolved?

Methodological Answer:

  • Structural Optimization : Compare substituent effects. For example, 4-anilinofuro[2,3-b]quinoline derivatives with electron-withdrawing groups (e.g., -Br, -CF₃) show higher cytotoxicity than electron-donating groups (e.g., -OCH₃) .
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. Reproduce results across independent labs .
  • Meta-Analysis : Pool data from multiple studies (e.g., NCI-60 panel) to identify trends. Use hierarchical clustering to group compounds by activity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.